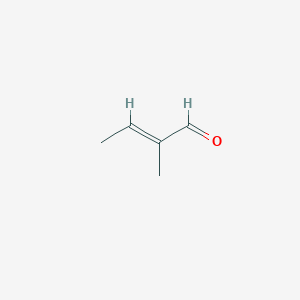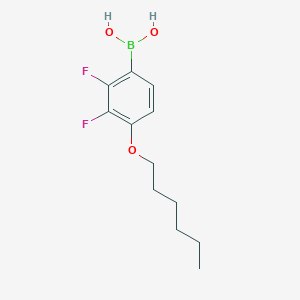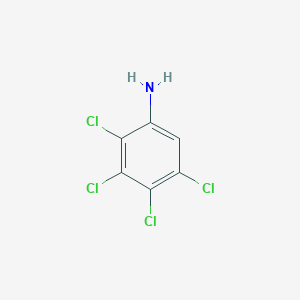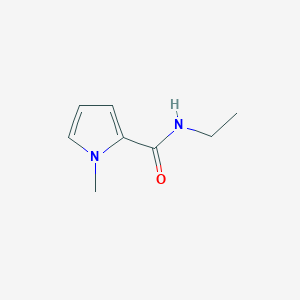
N-Ethyl-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N-Ethyl-1-methylpyrrole-2-carboxamide falls within the category of organic compounds involving pyrrole derivatives. Synthesis approaches for related compounds typically involve the interaction of carboxylic acids with amines or through the modification of existing pyrrole structures. For instance, a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, showcases the synthesis process involving nucleophilic substitution reactions and the use of ethylamine as a reactant, which could mirror aspects of the synthesis process for N-Ethyl-1-methylpyrrole-2-carboxamide (Dong & Quan, 2000). Another example includes the use of 1-methyl-2-halopyridinium iodides as coupling agents to form carboxamides, demonstrating a potential pathway for synthesizing compounds with similar functional groups (Bald, Saigo, & Mukaiyama, 1975).
Molecular Structure Analysis The molecular structure of pyrrole derivatives, including N-Ethyl-1-methylpyrrole-2-carboxamide, often features hydrogen bonding and intramolecular interactions that significantly influence their chemical behavior. The analysis of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide structures reveals the presence of N–H···O hydrogen bonds and C–H···O intramolecular interactions, which are key to understanding the structural aspects of similar compounds (Grabowski et al., 2007).
Chemical Reactions and Properties The chemical reactivity of N-Ethyl-1-methylpyrrole-2-carboxamide can be inferred from related studies on pyrrole derivatives. For example, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate highlights the reactivity of the pyrrole ring and its potential to undergo nucleophilic addition and cyclization reactions, indicating similar reactivity patterns for N-Ethyl-1-methylpyrrole-2-carboxamide (Lil, 2015).
Physical Properties Analysis The physical properties of pyrrole derivatives like N-Ethyl-1-methylpyrrole-2-carboxamide can be correlated with their molecular structure. For example, the crystalline structure and solubility are influenced by hydrogen bonding and molecular geometry, as seen in the characterization of similar compounds. The solubility, melting point, and crystalline form can be significantly affected by intramolecular interactions and the presence of functional groups (Dong & Quan, 2000).
Chemical Properties Analysis Chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for understanding the behavior of N-Ethyl-1-methylpyrrole-2-carboxamide. These properties are often dictated by the presence of nitrogen in the pyrrole ring, which can act as an electron donor, and the carboxamide group, affecting the compound's overall electron distribution and reactivity patterns. Studies on pyrrole derivatives highlight the importance of nitrogen's electronic effects and the impact of substituents on the compound's chemical properties (Grabowski et al., 2007).
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonds
N-Ethyl-1-methylpyrrole-2-carboxamide, closely related to 1-methylpyrrole-2-carboxamide (MPCA), has been studied for its molecular structure and hydrogen bonding characteristics. In a study, the structures of MPCA were analyzed using B3LYP/6-311++G(d,p) calculations, revealing the existence of N–H ��� O hydrogen bonds in its dimeric forms. The X-ray crystal structure of MPCA also indicated centrosymmetric dimers of syn conformers connected through N–H ��� O hydrogen bonds and C–H ��� O intramolecular interactions, which possess characteristics typical for hydrogen bonds (Grabowski et al., 2007).
Anticancer Potential
N-Ethyl-1-methylpyrrole-2-carboxamide derivatives have been synthesized and studied for their potential as anticancer agents. For example, platinum complexes containing this compound have been designed to target specific DNA sequences. These complexes, such as DJ1953-2 and DJ1953-6, have shown DNA binding affinity and the ability to inhibit RNA synthesis in vitro, demonstrating their potential in cancer therapy (Jaramillo et al., 2006).
Synthesis of DNA Minor-Groove Binders
Compounds based on N-Ethyl-1-methylpyrrole-2-carboxamide have been used as intermediates in the synthesis of modified DNA minor-groove binders. These nitropyrrole-based compounds play a crucial role in creating molecules that can bind to the minor groove of DNA, which is significant for developing new therapeutic agents (Kennedy et al., 2017).
Role in DNA Interaction and Gene Regulation
N-Ethyl-1-methylpyrrole-2-carboxamide-related compounds, like Py-Im polyamides, have been used to study protein-DNA complex formation. These compounds, when conjugated with fluorophores, can detect specific DNA sequences and have potential in characterizing protein-DNA complexes, crucial for understanding gene regulation mechanisms (Han et al., 2016).
Propriétés
IUPAC Name |
N-ethyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNGXBRXFRKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459355 |
Source


|
| Record name | N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-methylpyrrole-2-carboxamide | |
CAS RN |
124725-22-0 |
Source


|
| Record name | N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

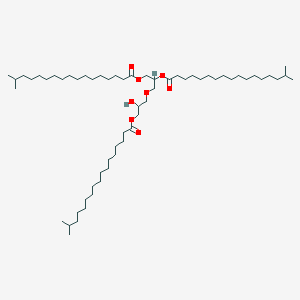
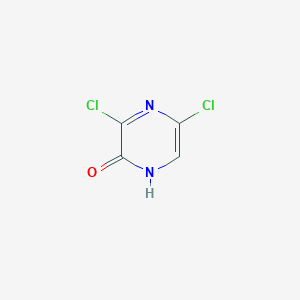
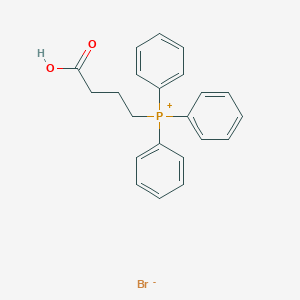

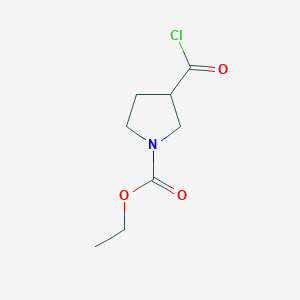
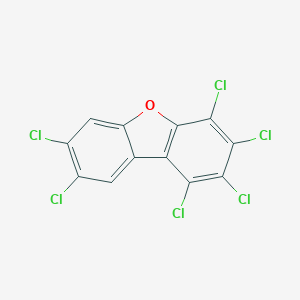
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
